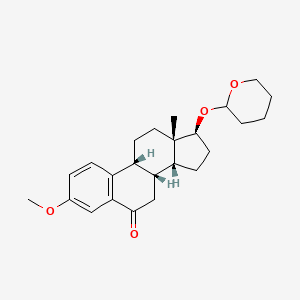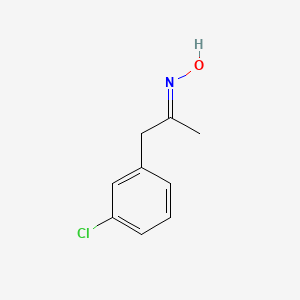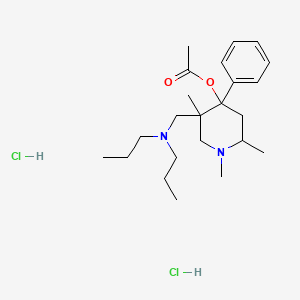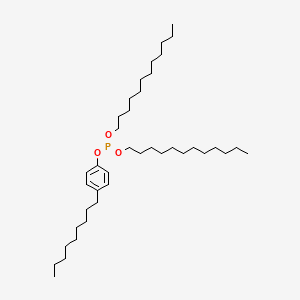
Didodecyl (4-nonylphenyl) phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didodecyl (4-nonylphenyl) phosphite is an organophosphorus compound with the molecular formula C39H73O3P. It is commonly used as an antioxidant and stabilizer in various industrial applications, particularly in the production of polymers and plastics. The compound is known for its ability to protect materials from oxidative degradation, thereby extending their lifespan and enhancing their performance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Didodecyl (4-nonylphenyl) phosphite can be synthesized through the esterification of phosphorous acid with didodecyl alcohol and 4-nonylphenol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The raw materials are fed into a reactor where they undergo esterification under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation, filtration, and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Didodecyl (4-nonylphenyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to produce phosphorous acid and the corresponding alcohols.
Substitution: It can participate in substitution reactions where the phosphite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with sulfuric acid or sodium hydroxide being commonly used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphates and corresponding alcohols.
Hydrolysis: Phosphorous acid and didodecyl alcohol.
Substitution: Various substituted phosphites depending on the reagents used.
Applications De Recherche Scientifique
Didodecyl (4-nonylphenyl) phosphite has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in the synthesis of polymers and plastics to prevent oxidative degradation.
Biology: Investigated for its potential effects on cell growth and viability, particularly in the context of antioxidant activity.
Medicine: Explored for its potential use in drug delivery systems due to its ability to stabilize active pharmaceutical ingredients.
Industry: Widely used in the production of polyolefins, polyesters, and other polymers to enhance their thermal and oxidative stability.
Mécanisme D'action
The primary mechanism of action of didodecyl (4-nonylphenyl) phosphite involves its antioxidant properties. The compound acts by scavenging free radicals and decomposing hydroperoxides, which are responsible for oxidative degradation. This helps in stabilizing the material and preventing its breakdown. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized by the phosphite group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(nonylphenyl) phosphite: Another phosphite antioxidant used in similar applications.
Bis(2,4-di-tert-butylphenyl) phosphate: Known for its antioxidant properties and used in polymer stabilization.
Triphenyl phosphite: Commonly used as a stabilizer in the production of plastics and polymers.
Uniqueness
Didodecyl (4-nonylphenyl) phosphite is unique due to its specific combination of long alkyl chains and the nonylphenyl group, which provides enhanced solubility and compatibility with various polymer matrices. This makes it particularly effective in stabilizing polyolefins and other high-performance polymers.
Propriétés
Formule moléculaire |
C39H73O3P |
|---|---|
Poids moléculaire |
621.0 g/mol |
Nom IUPAC |
didodecyl (4-nonylphenyl) phosphite |
InChI |
InChI=1S/C39H73O3P/c1-4-7-10-13-16-18-20-23-26-29-36-40-43(41-37-30-27-24-21-19-17-14-11-8-5-2)42-39-34-32-38(33-35-39)31-28-25-22-15-12-9-6-3/h32-35H,4-31,36-37H2,1-3H3 |
Clé InChI |
JQHGDTOIIVDQSO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOP(OCCCCCCCCCCCC)OC1=CC=C(C=C1)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


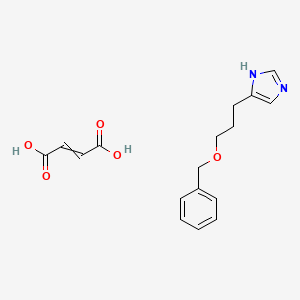
![N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide](/img/structure/B13826263.png)
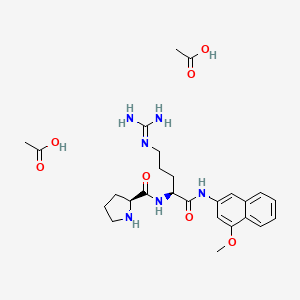
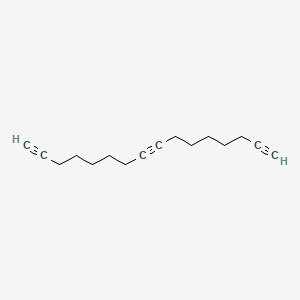

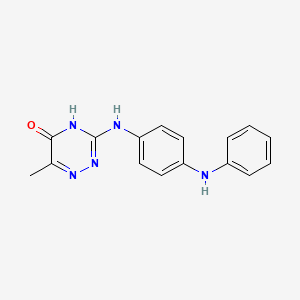


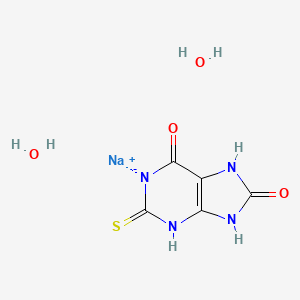
![Tricyclo[3.2.0.02,6]heptane-1-carboxamide,2,6-dimethyl-N-2-thiazolyl-(9CI)](/img/structure/B13826311.png)
